

OGDA Technical Support Center: Troubleshooting Incomplete Genome Assemblies

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Compound of Interest

Compound Name: OGDA

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete genome assemblies while using the Orthology and Genome-wide Data Analysis (**OGDA**) platform.

Frequently Asked Questions (FAQs)

Q1: Why are some of my genes reported as "fragmented" or "missing" in the **OGDA** gene prediction report?

A1: Incomplete or fragmented genome assemblies are a primary reason for such observations. [1][2] If a gene's sequence is split across two or more separate contigs (contiguous sequences) in your assembly, **OGDA** may predict it as a "fragmented" gene. [1] If the contig containing a gene is missing entirely from the assembly, it will be reported as "missing". [1][3] Low-quality assemblies with many gaps can lead to a significant number of incorrectly predicted genes. [1]

Common causes for fragmented or missing genes in assemblies include:

- Repetitive regions: Short sequencing reads may not be long enough to span repetitive elements, leading to breaks in the assembly. [4][5][6]

- Low sequencing coverage: Insufficient sequencing data can result in gaps where there are not enough overlapping reads to create a contiguous sequence.[5][6]
- Sequencing errors: Inaccuracies in the sequencing reads can complicate the assembly process.[4][5]

To assess the completeness of your genome assembly, it is recommended to use a tool like BUSCO (Benchmarking Universal Single-Copy Orthologs), which checks for the presence of a set of expected highly conserved genes.[2][5][7] A low BUSCO score indicates a more incomplete assembly.[5]

Q2: My ortholog detection analysis in OGDA is returning fewer orthologs than expected. Could my incomplete assembly be the cause?

A2: Yes, an incomplete genome assembly can significantly impact ortholog detection.[8] If a gene is missing from your assembly, it cannot be identified as an ortholog.[9] Furthermore, if a gene is fragmented, the resulting partial gene model may not produce a significant alignment score when compared to its true ortholog in other species, causing it to be missed by the detection algorithm.[10]

Orthology detection methods, such as those based on reciprocal best hits, are sensitive to the presence of complete gene sequences.[8][11] The absence or fragmentation of a gene can lead to erroneous conclusions about gene presence and absence, ultimately affecting comparative genomic analyses.[8]

Q3: I am observing an unexpectedly high number of synteny breaks in my OGDA analysis. How can an incomplete assembly contribute to this?

A3: Incomplete genome assemblies are a major source of artificial synteny breaks.[9] Synteny analysis relies on the order and orientation of genes along a chromosome. If your assembly is highly fragmented, genes that are truly adjacent in the genome may be located on different contigs.[9] This fragmentation creates apparent breaks in synteny when compared to a more contiguous reference genome.[9] Missing sequences in an assembly can also lead to missing

gene annotations and, consequently, a failure to identify orthologous relationships necessary for synteny analysis.[\[9\]](#)

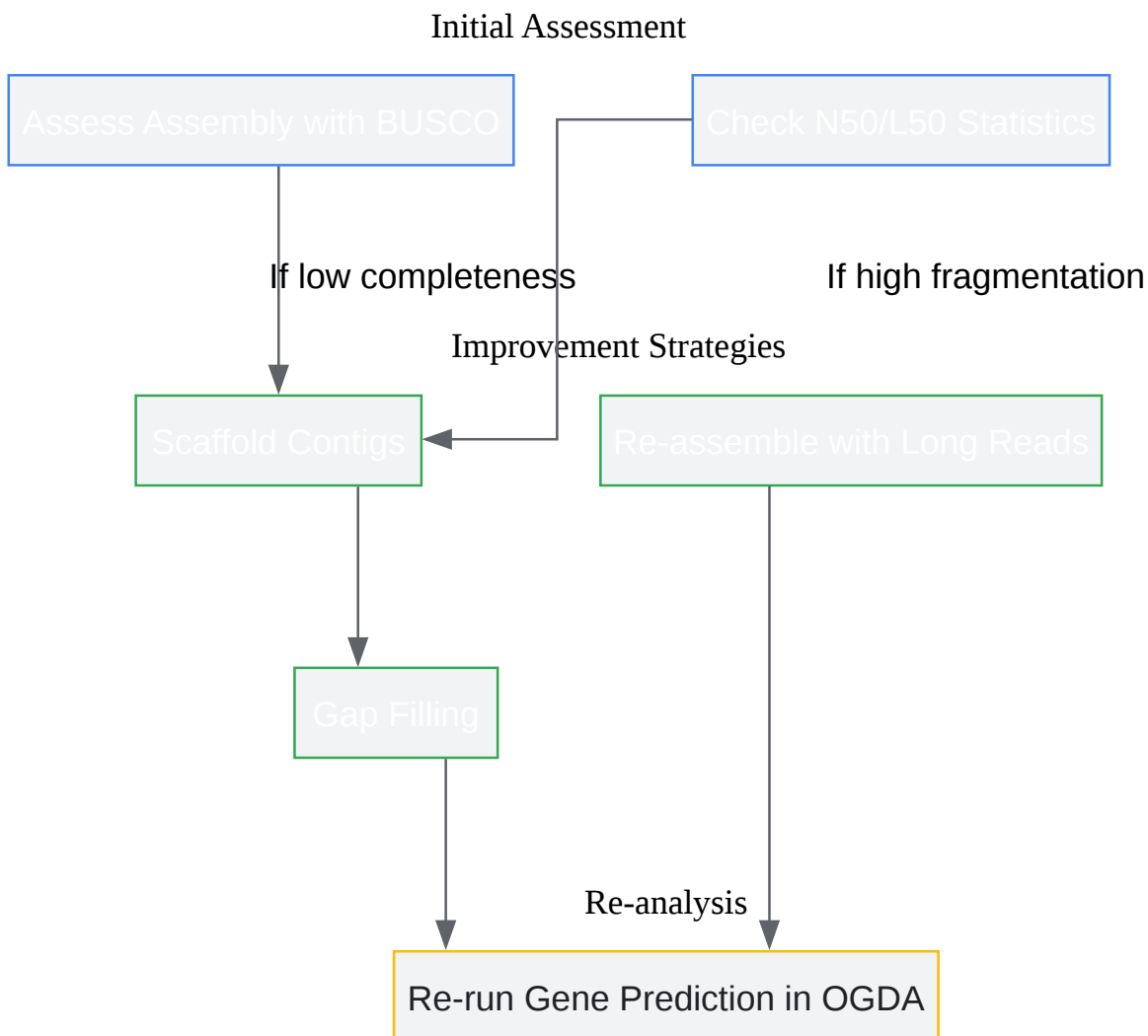
Troubleshooting Guides

Problem 1: Low-quality gene predictions due to a fragmented assembly.

Symptoms:

- A high number of "fragmented" or "partial" genes in the **OGDA** gene annotation report.
- A low BUSCO score for your genome assembly.
- Many predicted genes lacking a start or stop codon.[\[1\]](#)

Troubleshooting Workflow:



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Caption: Workflow for improving gene predictions from a fragmented assembly.

Detailed Steps:

- Assess Assembly Quality:
 - BUSCO Analysis: Run BUSCO on your genome assembly to quantify its completeness in terms of expected single-copy orthologs.[5][7]

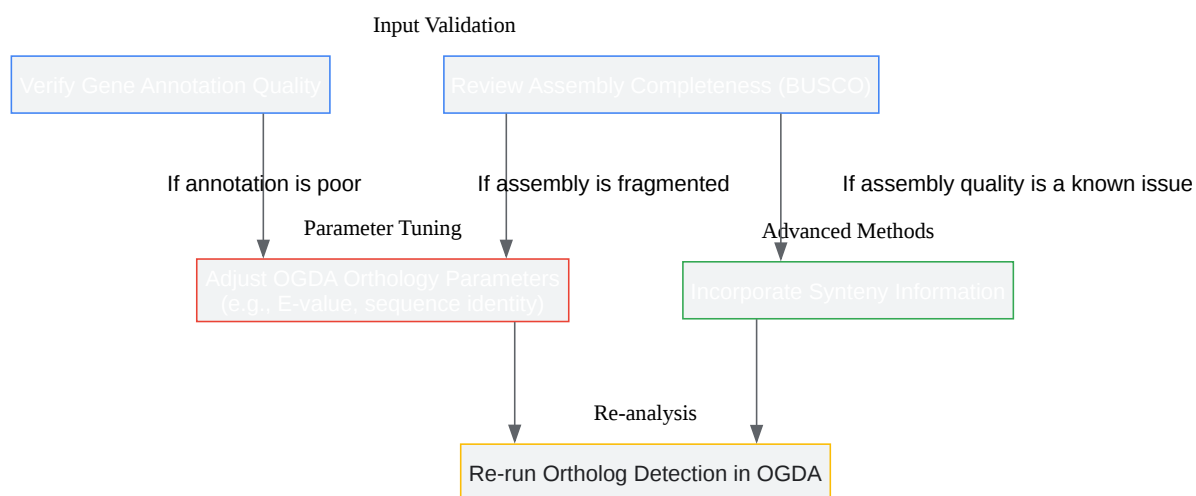
- Contiguity Statistics: Check metrics like N50 and L50. A low N50 and high L50 indicate a highly fragmented assembly.[\[7\]](#)
- Improve the Assembly (Experimental Protocols):
 - Scaffolding: If you have paired-end or mate-pair sequencing reads, you can use tools like SSPACE to order and orient your contigs into larger scaffolds.[\[12\]](#) This process uses the distance information from the read pairs to bridge gaps between contigs.
 - Gap Filling: Tools like GapFiller can use paired-end reads to fill in the 'N' bases within scaffolds, creating more complete sequences.[\[12\]](#)
 - Re-assembly with Long Reads: If available, incorporating long-read sequencing data (e.g., from PacBio or Oxford Nanopore) can dramatically improve assembly contiguity by spanning repetitive regions.[\[12\]](#)[\[13\]](#)
- Re-run Analysis in **OGDA**: Upload the improved assembly to **OGDA** and re-run the gene prediction pipeline.

Problem 2: Inaccurate ortholog detection with a draft genome.

Symptoms:

- Fewer orthologous groups identified than expected.
- Known orthologs are not being detected.
- Potential paralogs being misidentified as orthologs.

Troubleshooting Workflow:



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Caption: Troubleshooting workflow for inaccurate ortholog detection.

Detailed Steps:

- Validate Input Data:
 - Assembly Completeness: As with gene prediction, a low BUSCO score can indicate that genes are missing, preventing their detection as orthologs.[5]
 - Annotation Quality: An incomplete annotation can lead to a lack of homology information. [9] Ensure your gene models are as complete as possible.
- Adjust **OGDA** Parameters:

- For fragmented genes, the resulting protein sequences will be shorter. You may need to relax the E-value and sequence identity thresholds in the **OGDA** ortholog detection settings to allow for the alignment of these partial sequences. Be aware that this may also increase the rate of false positives.
- Incorporate Synteny Information:
 - If your assembly has a reasonable level of contiguity, using synteny information can help resolve ambiguous ortholog assignments.^[14] **OGDA** may have options to weigh ortholog pairs that are in syntenic blocks more heavily.

Data Presentation

Table 1: Impact of Assembly Quality on Gene Prediction and Orthology Detection (Hypothetical Data)

Assembly Metric	Highly Fragmented Assembly	Improved Assembly
N50	50 kb	1.5 Mb
Number of Contigs	15,000	800
BUSCO Score (Complete)	75%	95%
Predicted Genes	22,000	20,500
Fragmented Genes	3,500	300
Identified Orthologs	12,000	15,000

This table illustrates how improving assembly contiguity (higher N50, fewer contigs) and completeness (higher BUSCO score) can lead to more accurate gene prediction (fewer fragmented genes) and more comprehensive ortholog detection.

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